molecular formula C14H23NO2 B13458921 Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13458921
M. Wt: 237.34 g/mol
InChI Key: IWSFLOMUIQINMV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic structure imparts unique chemical properties that can be exploited in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization of the resulting intermediate. One common method involves the reaction of a suitable azaspiro[3.3]heptane precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The prop-2-en-1-yl group can be introduced via a subsequent alkylation reaction using an appropriate allyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.

    Tert-butyl 3-oxoazetidine-1-carboxylate: A compound with a similar tert-butyl ester group but a different ring system.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl ester group but a different core structure

Uniqueness

Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both the tert-butyl ester and prop-2-en-1-yl groups. This combination of features imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

tert-butyl 3-prop-2-enyl-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C14H23NO2/c1-5-7-11-10-15(14(11)8-6-9-14)12(16)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3

InChI Key

IWSFLOMUIQINMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)CC=C

Origin of Product

United States

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